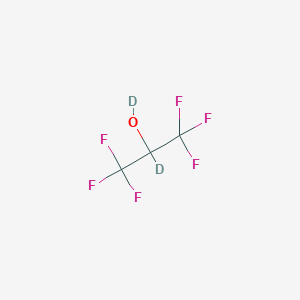

1,1,1,3,3,3-Hexafluoro(2-2H)propan-2-(2H)ol

概要

説明

The compound 1,1,1,3,3,3-Hexafluoro(2-2H)propan-2-(2H)ol, commonly referred to as hexafluoroisopropanol (HFIP), is a fluorinated alcohol with a high degree of fluorination. This characteristic imparts unique physical and chemical properties to the molecule, making it a valuable reagent in various chemical syntheses and applications, including as a solvent and a protecting group in organic synthesis .

Synthesis Analysis

Several synthetic routes have been developed to obtain hexafluoroisopropanol and its derivatives. One approach involves the reaction of anhydrides or activated esters of carboxylic acids with trimethyl(trifluoromethyl)silane in the presence of tetramethylammonium fluoride, leading to the formation of hexafluoro-2-organyl-propan-2-ols and their trimethylsilyl ethers . Another method utilizes hexafluoroacetone and phenol in the presence of mesitylene and methanesulfonic acid as a catalyst to synthesize 2-(4-hydroxyphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol, which can form strong intermolecular hydrogen bonds in its crystal structure .

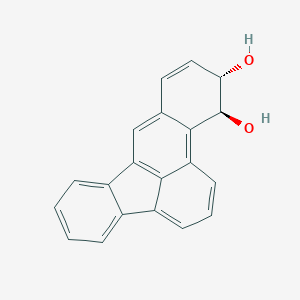

Molecular Structure Analysis

The molecular structure of hexafluoroisopropanol derivatives has been elucidated through various techniques, including X-ray crystallography. For instance, the structure of a hexafluoroisopropanol derivative was determined, revealing the presence of strong intermolecular hydrogen bonds that connect molecules into two-dimensional layers . Additionally, the molecular structure of hexaalkylguanidinium perfluoroalkoxides, which are related to hexafluoroisopropanol, has been characterized, showing unique coordination of a fluoride anion by methylene chloride molecules .

Chemical Reactions Analysis

Hexafluoroisopropanol and its derivatives participate in a variety of chemical reactions. It has been used as a protecting group for internucleotidic bonds in the synthesis of oligodeoxyribonucleotides via the phosphoramidite method . The compound also serves as a reagent for the removal of protecting groups from sensitive nucleosides and nucleotides . Furthermore, hexafluoroisopropanol has been employed in the synthesis of long-chain 2,2-difluoro-3-hydroxyacids through a selective haloform reaction .

Physical and Chemical Properties Analysis

The physical and chemical properties of hexafluoroisopropanol make it a versatile solvent and reagent. Its propensity to form clusters in water and its effect on the secondary structure of peptides have been studied using molecular dynamics simulations, demonstrating its helix-stabilizing effect . The compound's unique reactivity has also been explored in the context of hexafluoropropene oligomers, which exhibit characteristic reactions with various nucleophiles .

科学的研究の応用

Synthesis and Characterization

1,1,1,3,3,3-Hexafluoro(2-2H)propan-2-(2H)ol is a valuable compound in the field of organic synthesis, providing a pathway to various fluorinated organic molecules. A convenient synthetic procedure has been developed to obtain various hexafluoro-2-organyl-propan-2-ols and their corresponding trimethylsilyl ethers. This synthesis involves the use of anhydrides or activated esters of carboxylic acids and trimethyl(trifluoromethyl)silane in the presence of tetramethylammonium fluoride, allowing for selective formation of the desired products (Babadzhanova, Kirij, Yagupol'skii, Tyrra, & Naumann, 2005).

Molecular and Structural Insights

The molecular and structural characteristics of 1,1,1,3,3,3-Hexafluoro(2-2H)propan-2-(2H)ol have been extensively studied, providing insights into its unique properties. For example, it has been observed that this compound forms a chiral trimer and a metastable chiral dimer from achiral monomers, indicating a preference for three metastable chiral monomer units arranged into a strained OH...O hydrogen-bonded ring. This finding was supported by a combination of infrared, microwave, and Raman spectroscopy, alongside high-level quantum chemical calculations, demonstrating the compound's ability to engage in complex molecular interactions (Oswald, Seifert, Bohle, Gawrilow, Grimme, Jäger, Xu, & Suhm, 2019).

Physical and Chemical Properties

The influence of trifluoromethyl groups on the miscibility of fluorinated alcohols with water has been studied using 1,1,1,3,3,3-Hexafluoro(2-2H)propan-2-(2H)ol as a model compound. Molecular dynamics simulation studies have provided insight into the physicochemical properties of fluorinated organic molecules, revealing how the presence of trifluoromethyl groups affects their behavior in water. This research highlights the unique miscibility behavior of fluorinated compounds, which is critical for their application in various fields (Fioroni, Burger, Mark, & Roccatano, 2003).

Applications in Material Science

1,1,1,3,3,3-Hexafluoro(2-2H)propan-2-(2H)ol has been utilized in the formation of fluorinated alcohol/calcium fluoride nanocomposites, demonstrating its applicability in material science. These nanocomposites exhibit remarkable thermal stability and have potential applications in surface modification, providing oleophobicity and lower refractive indices to modified surfaces (Saito, Yamazaki, Tsushima, Sato, & Sawada, 2016).

Safety And Hazards

特性

IUPAC Name |

2-deuterio-2-deuteriooxy-1,1,1,3,3,3-hexafluoropropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2F6O/c4-2(5,6)1(10)3(7,8)9/h1,10H/i1D,10D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYEAHWXPCBROCE-AWPANEGFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C(C(F)(F)F)(C(F)(F)F)O[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2F6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30191995 | |

| Record name | 1,1,1,3,3,3-Hexafluoro(2-2H)propan-2-(2H)ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30191995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1,1,3,3,3-Hexafluoro(2-2H)propan-2-(2H)ol | |

CAS RN |

38701-74-5 | |

| Record name | 2-Propan-2-d-ol-d, 1,1,1,3,3,3-hexafluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38701-74-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,1,3,3,3-Hexafluoro(2-2H)propan-2-(2H)ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038701745 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1,1,3,3,3-Hexafluoro(2-2H)propan-2-(2H)ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30191995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,1,3,3,3-hexafluoro[2-2H]propan-2-[2H]ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.157 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Dimethyl 6,6'-dimethyl[1,1'-biphenyl]-2,2'-dicarboxylate](/img/structure/B107991.png)

![(9S,10S)-7,8,9,10-tetrahydrobenzo[a]pyrene-9,10-diol](/img/structure/B107996.png)